2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

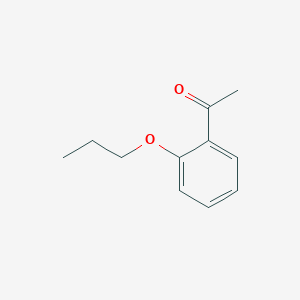

“2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride” is an organic compound with the CAS Number: 1955514-25-6 . It has a molecular weight of 181.66 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-aminotetrahydro-2H-pyran-4-yl)ethan-1-ol hydrochloride . The InChI key is HPVOVXNUIALPDV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound appears as a powder . The storage temperature is room temperature .Scientific Research Applications

Synthesis and Biological Properties

- Microwave-Assisted Synthesis and Antifungal Activities : A study by Haggam (2021) demonstrated the efficient synthesis of derivatives of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol, showcasing their potential in antifungal activities. This highlights the compound's role in developing antifungal agents (Haggam, 2021).

Synthesis Methods and Chemical Analysis

Test Purchase and Identification Techniques : Power et al. (2015) focused on the identification and synthesis of bk-2C-B, a compound structurally related to 2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride. This research contributes to understanding the synthesis and analytical techniques applicable to related compounds (Power et al., 2015).

Pyrolysis Products Identification : Texter et al. (2018) investigated the pyrolysis products of bk-2C-B, providing insights into the thermal stability and degradation products of similar chemical structures (Texter et al., 2018).

Pharmaceutical Applications

- Anticonvulsive and n-Cholinolytic Activities : Research by Papoyan et al. (2011) involved synthesizing compounds including 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, demonstrating their pronounced anticonvulsive and peripheral n-cholinolytic activities (Papoyan et al., 2011).

Antimicrobial and Fungicidal Properties

- Antimicrobial and Fungicidal Activities : Kuzenkov and Zakharychev (2009) synthesized new compounds similar to 2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride, revealing their fungicidal activity, which could be applied in pharmacological and agrochemical contexts (Kuzenkov & Zakharychev, 2009).

Antitumor Activity

- Synthesis and Antitumor Evaluation : Isakhanyan et al. (2016) explored the antitumor activity of compounds structurally related to 2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride, contributing to the search for new cancer treatments (Isakhanyan et al., 2016).

properties

IUPAC Name |

2-(4-aminooxan-4-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c8-7(1-4-9)2-5-10-6-3-7;/h9H,1-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVOVXNUIALPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B2447939.png)

![6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447948.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2447949.png)

![8-Bromo-7-[3-(2-chloroanilino)propyl]-3-methylpurine-2,6-dione](/img/structure/B2447951.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2447955.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2447956.png)

![3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2447959.png)

![2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2447960.png)